This compound can be classified as:
The synthesis of 3-Chloro-4-[(pyrrolidin-1-yl)carbonyl]aniline typically involves several key steps:
The typical reaction can be summarized as follows:
The molecular structure of 3-Chloro-4-[(pyrrolidin-1-yl)carbonyl]aniline can be analyzed using various techniques:
The compound's structural data can be confirmed through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
3-Chloro-4-[(pyrrolidin-1-yl)carbonyl]aniline can undergo several chemical reactions:
Reaction Type | Reagents | Conditions |
---|---|---|
Oxidation | Hydrogen peroxide | Acidic medium |
Reduction | Lithium aluminum hydride | Dry ether |
Substitution | Sodium hydroxide | Aqueous solution |
The mechanism of action of 3-Chloro-4-[(pyrrolidin-1-yl)carbonyl]aniline involves its interaction with specific molecular targets within biological systems:
The exact mechanism can vary based on the biological context and target molecules involved.
Properties can be analyzed using:
3-Chloro-4-[(pyrrolidin-1-yl)carbonyl]aniline has several scientific applications:
This compound's unique structure and properties make it valuable across various fields, including medicinal chemistry, materials science, and organic synthesis.
The compound’s IUPAC name is 3-chloro-4-(1-pyrrolidinylcarbonyl)aniline, reflecting its core aniline ring substituted at the meta-position by chlorine and at the para-position by a pyrrolidine-1-carboxamide group [1] [2]. Its molecular formula is C₁₁H₁₃ClN₂O (molecular weight: 224.69 g/mol), with the following identifiers:
Structural analogs in medicinal chemistry include:
Storage and Handling: The compound is a solid (powder/crystals) requiring protection from light and oxidation, typically stored under inert atmosphere at room temperature [1].
The compound’s structure integrates three key pharmacophoric elements essential for kinase inhibition:
Structure-Activity Relationship (SAR) Insights:
This scaffold shows promise in host-directed antiviral therapy by targeting human kinases co-opted by viruses for replication. Kinases like EGFR, PI3K, and ABL regulate endocytosis, intracellular trafficking, and immune evasion mechanisms critical for viral propagation [5] .
Mechanistic Insights:
Comparative Scaffolds:Quinazoline-based EGFR inhibitors (e.g., erlotinib) share similar aniline-derived substructures, validating the pharmacophore’s relevance in blocking oncogenic and proviral kinases [6].
Table 1: Key Compounds Mentioned in the Article
Compound Name | CAS Registry | Role in Medicinal Chemistry |
---|---|---|
3-Chloro-4-[(pyrrolidin-1-yl)carbonyl]aniline | 209959-69-3 | Core scaffold for kinase inhibitor design |
3-Chloro-4-(pyrrolidin-1-yl)aniline | 16089-44-4 | Structural analog with direct pyrrolidine linkage |
Osimertinib | 1421373-65-0 | FDA-approved EGFR inhibitor with halogenated aniline |
Afatinib | 850140-72-6 | Covalent EGFR inhibitor using aniline derivatives |
Interactive Property Table:Click to expand physicochemical properties of 3-Chloro-4-[(pyrrolidin-1-yl)carbonyl]aniline
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₃ClN₂O |
Molecular Weight | 224.69 g/mol |
Storage Conditions | Dark, inert atmosphere, 25°C |
Purity | ≥96% |
Hazard Statements | H302, H315, H319, H335 |
The integration of halogenated aniline and nitrogen heterocycles in this scaffold underscores its versatility in targeting disease-relevant kinases, with ongoing research focused on optimizing selectivity and antiviral efficacy [3] [5] [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: